molecular formula C14H12ClN5O4S3 B2630490 6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide CAS No. 1445569-27-6

6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide

Cat. No.: B2630490
CAS No.: 1445569-27-6
M. Wt: 445.91
InChI Key: GKIOSNIFMNGOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiadiazole ring and sulfonamide group in its structure suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiadiazole derivative with sulfonyl chlorides under basic conditions.

    Pyridine Derivative Synthesis: The pyridine ring is synthesized separately, often through condensation reactions involving appropriate aldehydes and ammonia or amines.

    Final Coupling: The thiadiazole-sulfonamide intermediate is then coupled with the pyridine derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to amines or thiols.

    Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Amines, thiols.

    Substitution: Various substituted pyridine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial properties, particularly against bacterial strains.
  • Potential use as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine:

  • Explored as a potential drug candidate for treating infections.
  • Studied for its anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide is primarily based on its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This is particularly relevant in its antimicrobial action, where it inhibits bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring, known for their diverse biological activities.

    Pyridine Sulfonamides: Compounds with a pyridine ring and sulfonamide group, used in various medicinal applications.

Uniqueness:

  • The combination of the thiadiazole ring and sulfonamide group in 6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide provides a unique structural framework that can interact with multiple biological targets.
  • Its specific substitution pattern on the pyridine ring offers distinct reactivity and potential for further functionalization compared to other similar compounds.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

6-chloro-5-methyl-N-[4-(1,3,4-thiadiazol-2-ylsulfamoyl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O4S3/c1-9-6-12(7-16-13(9)15)27(23,24)19-10-2-4-11(5-3-10)26(21,22)20-14-18-17-8-25-14/h2-8,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIOSNIFMNGOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.